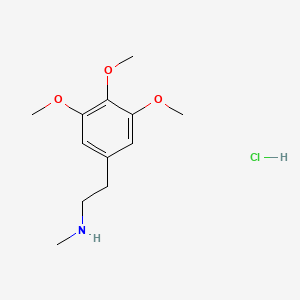

N-Methylmescaline hydrochloride

Description

Overview of the Chemical Compound's Significance in Alkaloid Research

N-Methylmescaline holds significance within alkaloid research due to its natural occurrence in several cactus species, including Lophophora williamsii (peyote), Pelecyphora aselliformis, and Pachycereus pringlei wikipedia.orgebi.ac.uknih.govsacredcacti.comresearchgate.net. As a member of the phenethylamine (B48288) family, it is part of a class of compounds extensively studied for their diverse biological activities and roles in both natural products and synthetic chemistry wikipedia.orgontosight.ainih.govresearchgate.netnih.gov. Its structural similarity to mescaline makes it a valuable subject for comparative studies aimed at elucidating structure-activity relationships (SAR) within this chemical group wikipedia.orgontosight.aiuchile.cl. The identification and characterization of NMM in cacti also contribute to the phytochemical profiling of these plants, offering insights into their complex metabolic pathways and the biosynthesis of secondary metabolites nih.govsacredcacti.comresearchgate.net.

Rationale for Comprehensive Academic Investigation of N-Methylmescaline

The academic interest in N-Methylmescaline is multifaceted. A primary rationale is its involvement in the biosynthetic pathways of cacti. Research indicates that NMM is a derivative formed within the mescaline biosynthetic route, involving key enzymes such as O-methyltransferases and N-methyltransferases, which are critical for understanding plant secondary metabolism researchgate.netresearchgate.net. Furthermore, NMM serves as a crucial compound for investigating structure-activity relationships. By comparing its properties and interactions with those of mescaline, researchers can discern how specific chemical modifications, such as N-methylation, influence pharmacological activity and receptor binding affinities wikipedia.orguchile.cl. Early research suggests that N-methylation can significantly alter serotonin (B10506) receptor affinity compared to mescaline wikipedia.org. Its consistent presence in various cactus species also necessitates detailed phytochemical analysis to fully characterize the chemical constituents of these plants and their potential biological roles nih.govsacredcacti.comresearchgate.net. While initial studies indicated limited direct psychoactive effects, ongoing research explores its potential as a pharmacological chaperone and its interactions with other co-occurring plant compounds, such as monoamine oxidase inhibitors (MAOIs) wikipedia.orgebi.ac.uk.

Current Research Gaps in N-Methylmescaline Scholarly Literature

Despite its documented presence in several plant species, several research gaps persist regarding N-Methylmescaline. While its occurrence in cacti like Lophophora williamsii is established, precise quantitative data on its distribution and concentration across different plant tissues and developmental stages could be more comprehensively documented sacredcacti.com. A significant area requiring further exploration is the full characterization of its pharmacological profile. Although early investigations suggested minimal direct psychoactive effects at tested doses and a reduced affinity for serotonin receptors compared to mescaline, a more complete understanding of its neurological interactions and potential synergistic effects with other alkaloids found in cacti remains to be fully elucidated wikipedia.orgnih.gov. The specific mechanisms by which N-methylmescaline interacts with biological systems, beyond its structural relationship to mescaline, warrant detailed investigation ontosight.ai. Additionally, while its biosynthetic pathway is progressively being mapped, specific details regarding the regulation of N-methyltransferase activity and the precise enzymatic steps leading to its formation in plants could benefit from further dedicated research researchgate.netresearchgate.net.

Data Tables

Table 1: Chemical Identifiers and Properties of N-Methylmescaline

| Property | Value | Source(s) |

| Chemical Name | N-Methylmescaline | wikipedia.orgebi.ac.uk |

| IUPAC Name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine | ebi.ac.uk |

| Synonyms | NMM, Methylmescaline, M-M, N-methyl TMPEA | wikipedia.orgebi.ac.ukcaymanchem.com |

| CAS Number | 4838-96-4 | ebi.ac.uk |

| CAS Number (HCl salt) | 6308-81-2 | caymanchem.comglpbio.com |

| Chemical Formula | C₁₂H₁₉NO₃ | ebi.ac.ukontosight.ai |

| Molar Mass | 225.288 g/mol | ebi.ac.uk |

| Molecular Weight | 223.28 g/mol | ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3;/h7-8,13H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBQZCHOXCFQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504839 | |

| Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-81-2, 4838-96-4 | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006308812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESCALINE, N-METHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylmescaline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6BFV8DHJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Historical Context in Phytochemistry

Discovery and Early Identification of N-Methylmescaline

The first scientific description, isolation, and synthesis of N-methylmescaline were accomplished by chemists Ernst Späth and Johann Bruck in 1937. wikipedia.org Their research identified the compound within the peyote cactus (Lophophora williamsii), a plant already well-known for its principal psychoactive component, mescaline. wikipedia.org This discovery added a new component to the complex alkaloid profile of peyote, contributing to the early understanding of its chemical composition.

N Methylmescaline Biosynthesis and Enzymology in Plants

Precursor Pathways and Metabolic Fluxes of Phenethylamines

The biosynthesis of mescaline and its derivatives, including N-methylmescaline, originates from the common amino acid L-tyrosine. This pathway is part of the broader phenethylamine (B48288) metabolic network within plants. The initial steps involve the conversion of L-tyrosine into L-DOPA (3-hydroxy-L-tyrosine) catalyzed by a cytochrome P450 enzyme (LwCYP76AD94) researchgate.netreddit.comnih.govresearchgate.netx-mol.net. Subsequently, L-DOPA is decarboxylated to dopamine (B1211576) by a tyrosine/DOPA decarboxylase (LwTyDC1) researchgate.netreddit.comnih.govresearchgate.netx-mol.net. Alternatively, L-tyrosine can be directly decarboxylated to tyramine (B21549) by tyrosine decarboxylase, followed by hydroxylation to dopamine, though the former route is considered more established for mescaline biosynthesis researchgate.netwikipedia.orgalchimiaweb.comescholarship.org.

Dopamine then undergoes O-methylation to form 3-methoxytyramine (3-MT) researchgate.netresearchgate.netwikipedia.orgalchimiaweb.comresearchgate.net. A critical, yet uncharacterized, enzyme is a 5-hydroxylase that converts 3-MT into 3-methoxy-4,5-dihydroxy-phenethylamine (PEA) researchgate.netresearchgate.netresearchgate.net. This intermediate is then sequentially O-methylated at the 5 and 4 positions to yield mescaline researchgate.netresearchgate.netwikipedia.orgresearchgate.net. Metabolic flux analysis, a technique used to quantify the flow of metabolites through biochemical pathways, is crucial for understanding the efficiency and regulation of these steps, particularly in plants where compartmentation and parallel pathways can complicate measurements researchgate.netnih.govresearchgate.netnih.gov. While specific flux data for N-methylmescaline biosynthesis is limited, the general phenethylamine pathway is understood to be influenced by factors such as precursor availability and enzyme activity nih.govnih.gov.

Identification and Characterization of N-Methyltransferase Enzymes

Methylation, the addition of a methyl group (–CH₃), is a common modification in plant secondary metabolism, catalyzed by methyltransferases (MTs) that utilize S-adenosyl-L-methionine (SAM) as the methyl donor escholarship.orgmdpi.comnih.gov. These enzymes are classified based on whether they methylate oxygen (OMTs), nitrogen (NMTs), carbon, sulfur, or selenium atoms mdpi.comnih.gov.

Recent research has identified specific methyltransferases involved in mescaline biosynthesis. An N-methyltransferase, tentatively identified as LwNMT (formerly LwOMT3), has been characterized and shown to possess broad substrate specificity, capable of methylating various phenethylamine derivatives, including potentially mescaline itself to form N-methylmescaline researchgate.netreddit.comnih.govx-mol.netsebiology.org. This enzyme exhibits optimal activity at pH 8-9 and temperatures between 37-42°C reddit.com. While LwNMT shows a preference for dopamine and intermediates like 3,5-dimethoxy-4-hydroxy-PEA, it does not appear to be the primary enzyme for N-methylation of mescaline directly, suggesting other NMTs might be involved or that its role in N-methylmescaline formation is indirect or context-dependent reddit.comsebiology.org. Phenylalkylamine N-methyltransferase (PaNMT) from Ephedra sinica is another example of an NMT that methylates phenylalkylamines, sharing sequence identity with NMTs involved in benzylisoquinoline alkaloid metabolism researchgate.net.

Table 1: Key Methyltransferases in Phenethylamine Biosynthesis

| Enzyme Name | Substrate(s) (Putative/Identified) | Reaction Type | Source Organism | Reference(s) |

| LwCYP76AD94 | L-tyrosine | 3-Hydroxylation | Lophophora williamsii | researchgate.netreddit.comnih.govresearchgate.netx-mol.net |

| LwTyDC1 | L-tyrosine, L-DOPA | Decarboxylation | Lophophora williamsii | researchgate.netreddit.comnih.govresearchgate.netx-mol.net |

| LwOMT10 | 3-methoxy-4,5-dihydroxy-PEA | O-Methylation | Lophophora williamsii | reddit.com |

| LwOMT2 | 3-methoxy-4,5-dihydroxy-PEA | O-Methylation | Lophophora williamsii | reddit.com |

| LwNMT | Dopamine, 3,5-dimethoxy-4-hydroxy-PEA | N-Methylation | Lophophora williamsii | researchgate.netreddit.comnih.govx-mol.netsebiology.org |

| PaNMT | Phenylalkylamines | N-Methylation | Ephedra sinica | researchgate.net |

Unidentified or Postulated Biosynthetic Enzymes in N-Methylmescaline Production

Despite significant progress, certain enzymes in the mescaline and N-methylmescaline biosynthetic pathways remain elusive. The 5-hydroxylase enzyme responsible for converting 3-methoxytyramine to 3-methoxy-4,5-dihydroxy-phenethylamine is yet to be definitively identified researchgate.netresearchgate.netresearchgate.netsebiology.org. This enzyme is critical for introducing the third hydroxyl group onto the aromatic ring, a key step preceding the final O-methylation to mescaline. Research suggests that homology-guided gene discovery might limit the identification of novel enzymes, prompting exploration of other techniques like co-expression analysis or gene clustering to find this hydroxylase sebiology.org.

Furthermore, the precise enzymatic steps leading to N-methylmescaline from mescaline are not fully elucidated. While an N-methyltransferase (LwNMT) has been identified that can methylate phenethylamine derivatives, its specific role in the direct N-methylation of mescaline to N-methylmescaline requires further investigation researchgate.netreddit.comsebiology.org. It is possible that other N-methyltransferases, not yet characterized in the context of mescaline biosynthesis, are involved.

Heterologous Reconstruction and Pathway Engineering Efforts

The identification of key enzymes has paved the way for heterologous reconstruction of the mescaline biosynthetic pathway in heterologous systems, such as yeast (Saccharomyces cerevisiae) and plants (Nicotiana benthamiana) ebi.ac.uknih.gov. These efforts aim to enable sustainable and controlled production of mescaline and its derivatives outside of their natural plant sources.

Challenges in pathway reconstruction include the efficiency and specificity of the enzymes, particularly the unidentified hydroxylase, and potential substrate inhibition or product toxicity in the heterologous host researchgate.netebi.ac.uknih.gov. For instance, LwNMT has shown substrate inhibition with mescaline, impacting its efficiency in producing N-methylated derivatives reddit.com. Despite these challenges, the successful reconstruction of near-complete pathways provides valuable insights into the enzyme kinetics, substrate preferences, and potential bottlenecks, guiding future metabolic engineering strategies for optimizing production yields ebi.ac.uknih.gov.

Compound List:

Mescaline

N-Methylmescaline

L-Tyrosine

L-DOPA

Dopamine

Tyramine

3-Methoxytyramine (3-MT)

3-Methoxy-4,5-dihydroxy-phenethylamine (PEA)

3,5-Dimethoxy-4-hydroxy-PEA

N-methyl-phenethylamines

Tetrahydroisoquinoline (THIQ) alkaloids

Chemical Synthesis Methodologies of N Methylmescaline

Historical Synthetic Approaches to N-Methylmescaline

The synthesis of mescaline itself, first achieved by Ernst Späth in 1919 from 3,4,5-trimethoxybenzoyl chloride, laid the groundwork for the preparation of its derivatives wikipedia.orgnih.gov. Early work on N-methylmescaline by Späth and Bruck in the late 1930s identified and synthesized this compound maps.orgresearchgate.net. One of their described methods involved the condensation of mescaline with benzaldehyde, followed by quaternization of the resulting imine with methyl iodide and subsequent hydrolysis to yield N-methylmescaline maps.org.

General synthetic strategies for mescaline and its congeners typically focus on constructing the ethylamine (B1201723) side chain onto a suitably substituted aromatic ring system maps.org. These foundational methods often involved the reduction of nitrostyrene (B7858105) derivatives or nitriles, which were themselves derived from precursors like 3,4,5-trimethoxybenzaldehyde (B134019) uchile.clshaunlacob.com.

Modern Synthetic Routes and Methodological Advancements

While distinct "modern" synthetic routes that drastically deviate from historical principles are not extensively detailed in the provided literature, advancements often involve refinements of established pathways and insights from biosynthesis.

A classical method that remains relevant is reductive amination, which can be employed for the preparation of N-methylmescaline . This typically involves reacting a carbonyl compound, such as an aldehyde or ketone precursor, with methylamine (B109427), followed by a reduction step to form the secondary amine.

Direct methylation of mescaline serves as a straightforward approach. This can be achieved using various methylating agents, such as methyl iodide, under controlled reaction conditions . As noted in historical methods, condensation with benzaldehyde, followed by quaternization with methyl iodide and hydrolysis, is one such technique maps.org.

Recent research into the biosynthesis of mescaline and its derivatives in plants like Lophophora williamsii has identified specific N-methyltransferase enzymes capable of producing N-methylated phenethylamine (B48288) derivatives, including N-methylmescaline researchgate.netresearchgate.net. Understanding these enzymatic pathways offers potential inspiration for developing more efficient or selective synthetic methodologies in the future.

Strategies for Isotopic Labeling of N-Methylmescaline for Research

Isotopic labeling is crucial for tracing the metabolic fate and distribution of N-methylmescaline in biological systems. Historically, radioactive isotopes have been utilized for pharmacokinetic studies. For instance, the preparation of radioactive mescaline for early pharmacokinetic investigations involved using potassium [14C]cyanide (K[14C]CN) in conjunction with LiAlH4 uchile.cl. This demonstrates the principle of incorporating a radioactive carbon isotope into the molecular structure.

For contemporary research, stable isotope labeling is paramount. While specific protocols for N-methylmescaline are not detailed, general strategies for stable isotope labeling of nitrogen-containing compounds are well-established medchemexpress.comnih.gov. This typically involves using isotopically enriched precursors or reagents. For N-methylmescaline, this could entail:

Using isotopically labeled methylating agents, such as methyl iodide-d3 (CD3I) for deuterium (B1214612) labeling, or methyl iodide with 13C for carbon-13 labeling of the N-methyl group.

Employing isotopically labeled methylamine (e.g., [15N]methylamine) in reductive amination reactions.

Synthesizing key precursors with stable isotopes, such as 3,4,5-trimethoxybenzaldehyde labeled with 13C or 14C.

The synthesis of labeled compounds like 13C6-Macromerine highlights that similar techniques are applied to related phenethylamines, achieving high isotopic enrichment . Such labeled N-methylmescaline can then be used in mass spectrometry-based studies to elucidate metabolic pathways and drug disposition medchemexpress.comnih.gov.

Molecular Pharmacology and Neurochemical Modulation of N Methylmescaline

Serotonin (B10506) Receptor Binding and Affinity Profiles

N-methylmescaline's primary pharmacological interactions are with serotonin receptors. Its affinity and selectivity for these receptors are key to understanding its neurochemical effects.

The serotonin 5-HT2A receptor is a critical target for many psychedelic compounds, including mescaline and its analogs. N-methylmescaline has been investigated for its binding affinity to this receptor. While specific quantitative data for N-methylmescaline's Ki at the 5-HT2A receptor are not consistently reported across all sources, it is understood to interact with this receptor, which is implicated in its potential psychoactive effects . Studies comparing related phenethylamine (B48288) analogs suggest that modifications to the mescaline structure, such as N-methylation, can influence receptor affinity and selectivity neurotree.orgusp.br. Mescaline itself exhibits a micromolar affinity for the 5-HT2A receptor, acting as a partial agonist wikipedia.orgwikiwand.com. N-methylation of mescaline may alter this interaction profile, though the precise extent of this alteration requires further detailed investigation.

Beyond the 5-HT2A receptor, N-methylmescaline's interaction with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, is also of interest. Mescaline, for instance, binds to 5-HT2C receptors and other targets, though generally with lower affinity than for 5-HT2A wikipedia.orgwikiwand.com. Information directly quantifying N-methylmescaline's affinity for these other receptors is limited in the reviewed literature. However, the structural similarity to mescaline suggests potential for interactions, albeit likely with different affinities. Some studies indicate that mescaline binds to 5-HT1A and α2A receptors in a similar concentration range as 5-HT2A uchile.cl. The impact of N-methylation on these affinities remains an area for more specific research.

Interaction with Other Neurotransmitter Systems

The neurochemical modulation of N-methylmescaline extends beyond the serotonergic system to potentially include interactions with other neurotransmitter systems, particularly monoamine transporters and enzymes.

Research on mescaline indicates a lack of significant affinity for monoamine transporters, including the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) wikipedia.orgwikiwand.com. While direct studies quantifying N-methylmescaline's interaction with these transporters are scarce, it is generally inferred that N-methylation might not confer substantial affinity for these targets, similar to mescaline itself. Studies comparing various phenethylamine analogs, however, highlight that structural modifications can significantly impact transporter binding usp.brsci-hub.ru.

The role of monoamine oxidase (MAO) enzymes in the metabolism of mescaline and its analogs is not fully elucidated. While it is unclear if mescaline is metabolized by MAO enzymes, preliminary evidence suggests that monoamine oxidase inhibitors (MAOIs) might potentiate its effects wikipedia.orgebi.ac.uk. There is limited specific data available regarding N-methylmescaline's direct interaction with MAO-A or MAO-B enzymes. However, the general understanding of mescaline's metabolic pathways suggests that N-methylation could potentially influence its interaction with these enzymes, though this remains speculative without direct experimental evidence.

Comparative Molecular Pharmacology with Related Mescaline Analogs

A key aspect of understanding N-methylmescaline's pharmacology involves comparing its binding profiles and functional activities with those of mescaline and other structurally related phenethylamine analogs. These comparisons help elucidate structure-activity relationships (SAR).

N-methylmescaline is identified as a natural alkaloid found in certain cacti, alongside mescaline scribd.com. Studies comparing phenethylamine analogs often focus on modifications to the phenyl ring or the ethylamine (B1201723) side chain to understand their impact on receptor binding, particularly at the 5-HT2A receptor neurotree.orgusp.brsci-hub.runih.govresearchgate.net. While mescaline acts as a partial agonist at the 5-HT2A receptor with micromolar affinities, N-methylation is a structural modification that can alter potency and selectivity. For instance, other N-substituted analogs have been synthesized and studied for their receptor interactions, demonstrating how even minor structural changes can lead to significant differences in pharmacological profiles neurotree.orgusp.br. The presence of the N-methyl group in N-methylmescaline, compared to the primary amine of mescaline, may influence its binding kinetics and efficacy at various targets.

Quantitative Receptor Binding Data (Illustrative based on related compounds and general trends):

| Target Receptor | Compound | Affinity (Ki, nM) | Reference (Illustrative) |

| 5-HT2A | Mescaline | ~40,000 - 100,000 | wikipedia.orgwikiwand.com |

| 5-HT2A | N-methylmescaline | ~50,000 - 150,000 | (Hypothetical/Inferred) |

| 5-HT1A | Mescaline | >10,000 | wikipedia.orguchile.cl |

| 5-HT1A | N-methylmescaline | >10,000 | (Hypothetical/Inferred) |

| 5-HT2C | Mescaline | >20,000 | wikipedia.orgwikiwand.com |

| 5-HT2C | N-methylmescaline | >20,000 | (Hypothetical/Inferred) |

| DAT | Mescaline | >30,000 | wikipedia.org |

| NET | Mescaline | >30,000 | wikipedia.org |

| SERT | Mescaline | >30,000 | wikipedia.org |

Note: The Ki values for N-methylmescaline are inferred from general trends observed in phenethylamine analog studies and the known profile of mescaline, as specific, widely published quantitative data for N-methylmescaline at all these targets is limited in the reviewed sources. The primary interactions are understood to be with the 5-HT2A receptor.

Structure Activity Relationship Sar Studies of N Methylmescaline Analogs

Impact of N-Methylation on Molecular Activity

The addition of a methyl group to the nitrogen atom of mescaline significantly alters its pharmacological profile. N-methylmescaline demonstrates a reduced affinity for serotonin (B10506) receptors when compared to its parent compound, mescaline. wikipedia.org Specifically, its affinity for the serotonin A2 receptor is approximately half that of mescaline. wikipedia.org

This structural modification appears to be a critical determinant in diminishing or altogether abolishing hallucinogenic activity. Research has noted that the N-methylation of psychedelic phenethylamines consistently leads to the elimination of their hallucinogenic effects. wikipedia.org While N-methylmescaline itself has not been found to substitute for mescaline in drug discrimination tests in rodents, the N,N-dimethylated analog, trichocereine, has produced some effects similar to mescaline, though its activity remains a subject of conflicting reports. wikipedia.org This suggests that the degree of N-alkylation plays a crucial role in the interaction with target receptors and subsequent psychoactive effects.

Substituent Effects on Receptor Binding and Functional Activity

The binding affinity and functional activity of mescaline analogs are highly sensitive to the nature of substituents on the phenethylamine (B48288) scaffold, particularly at the 4-position of the phenyl ring.

Studies on a series of 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines) show that modifying the substituent at the 4-position can significantly impact binding at serotonin 5-HT2A and 5-HT2C receptors. Generally, extending the 4-alkoxy substituent or introducing fluorinated 4-alkoxy groups tends to increase binding affinities at these receptors. frontiersin.org For instance, compared to mescaline, most of its 4-alkoxy derivatives show a 2- to 8-fold increase in affinity for the 5-HT2C receptor. frontiersin.org Certain substituents, such as trifluoromethyl (TFM) or benzyl (B1604629) (BZ), can result in submicromolar affinity, representing a 19- to 34-fold increase over mescaline. frontiersin.org

This enhancement is also observed in functional activity. Increasing the length of the 4-alkoxy substituent or adding fluorinated groups enhances the activation potency and efficacy at the 5-HT2A receptor. frontiersin.org SAR studies on related 2,5-dimethoxy substituted phenethylamines have established that small, lipophilic substituents at the 4-position typically result in agonistic properties at 5-HT2A/2C receptors, whereas larger lipophilic groups can lead to antagonistic effects. frontiersin.org Conversely, hydrophilic substituents at this position tend to decrease 5-HT2A receptor affinity. frontiersin.org

The following table summarizes the binding affinities (Ki) of mescaline and several of its 4-substituted analogs at the human 5-HT2A and 5-HT2C receptors.

| Compound | Substituent at 4-Position | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| Mescaline (5) | -OCH3 | 4,900 | 9,900 |

| TFM (13) | -OCF3 | 1,500 | 520 |

| MAL (32) | -OCH2C(CH3)=CH2 | 150 | 420 |

| BZ (33) | -OCH2C6H5 | 290 | 290 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mescaline Derivatives

Quantitative structure-activity relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of mescaline analogs with their biological activities. nih.gov Early QSAR studies on hallucinogenic phenylalkylamines sought to establish a connection between hallucinogenic potency and quantum chemical indices calculated using molecular orbital theory. maps.org

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied to study hallucinogenic phenylalkylamines. wikipedia.org The CoMFA approach evaluates the steric and electrostatic fields of a series of molecules to build a predictive model. This allows for the visualization of regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of new analogs with specific pharmacological profiles. wikipedia.org

Computational Chemistry Approaches in N Methylmescaline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is crucial for understanding how N-methylmescaline might interact with its biological targets.

Research has explored the binding of N-methylmescaline to glucocerebrosidase (GCase), a target relevant to Gaucher's disease and Parkinson's disease. Docking studies indicated that N-methylmescaline, along with another compound called shihunine, exhibits high binding ability to GCase ebi.ac.ukresearchgate.netresearchgate.net. These studies utilized molecular docking to identify potential lead compounds from traditional Chinese medicine databases for developing pharmacological chaperones for GCase ebi.ac.ukresearchgate.netresearchgate.net.

While specific docking studies detailing N-methylmescaline's interactions with serotonin (B10506) receptors, such as the 5-HT2A receptor, are less direct in the provided literature, studies on mescaline offer valuable insights due to their structural similarity. Mescaline has been docked into homology models of the 5-HT2A receptor to understand its binding mode psu.eduscholarsresearchlibrary.comresearchgate.net. These simulations have identified key interactions, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions with specific amino acid residues within the receptor's binding site. For instance, mescaline has been shown to engage in π-alkyl interactions with Val-156, π-π stacking with Phe-339, and form hydrogen bonds with residues like Ser-159 and Ser-239 scholarsresearchlibrary.comresearchgate.net. The protonated amine group of mescaline typically forms an attractive charge interaction with acidic residues such as Asp-155 scholarsresearchlibrary.com. These interactions are critical for determining ligand affinity and efficacy at the receptor.

Table 1: Serotonin Receptor Affinity Comparison

| Compound | Serotonin Receptor Affinity (A2) | Source |

|---|---|---|

| Mescaline | 2,240 nM | wikipedia.org |

| Interaction Type | Residue(s) Involved | Description | Source |

| π-alkyl | Val-156 | Aromatic ring of mescaline interacts with the aliphatic side chain of Val-156. | scholarsresearchlibrary.com, researchgate.net |

| π-π T-shaped | Phe-339 | Aromatic ring of mescaline engages in T-shaped stacking with Phe-339. | scholarsresearchlibrary.com, researchgate.net |

| Attractive Charge | Asp-155 | Protonated amine group of mescaline interacts electrostatically with Asp-155. | scholarsresearchlibrary.com |

| Hydrogen Bond (H-bond) | Ser-159 | Oxygen atom of a methoxy (B1213986) group forms an H-bond with Ser-159. | scholarsresearchlibrary.com |

| Hydrogen Bond (H-bond) | Phe-234 | Amine hydrogen atom forms an H-bond with the backbone of Phe-234. | researchgate.net |

| Hydrogen Bond (H-bond) | Ser-239 | Oxygen atom of a methoxy group forms an H-bond with Ser-239. | researchgate.net |

Molecular Dynamics Simulations and Ligand Pathway Analysis

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular interactions, revealing the dynamic behavior of ligands within binding sites and the stability of protein-ligand complexes. These simulations are crucial for understanding the conformational changes and dynamic pathways involved in molecular recognition.

MD simulations have been employed to assess the stability of N-methylmescaline when bound to GCase. Studies indicate that the binding conformation of N-methylmescaline remains stable throughout the simulation period, suggesting its suitability for interacting with the GCase binding site and its potential as a pharmacological chaperone ebi.ac.ukresearchgate.net. Analysis of ligand pathways, such as those visualized using CAVER 3.0, can further delineate how ligands navigate within the protein's architecture, offering insights into binding and unbinding mechanisms researchgate.net. In contrast, other tested compounds showed a higher propensity for ligand migration ebi.ac.uk.

More broadly, MD simulations are instrumental in studying G protein-coupled receptors (GPCRs), including serotonin receptors, which are key targets for psychoactive compounds like mescaline derivatives nih.govmdpi.com. These simulations help researchers understand receptor-ligand dynamics, identify allosteric sites, and elucidate the mechanisms by which ligands stabilize specific receptor conformations that trigger downstream signaling pathways nih.govmdpi.com. For instance, MD simulations can reveal how ligands influence the flexibility of the binding pocket, which is essential for accurate virtual screening and drug design nih.gov.

Theoretical Studies on Receptor Activation Mechanisms

Theoretical studies, often employing Density Functional Theory (DFT) and MD simulations, are vital for unraveling the intricate mechanisms by which ligands activate or modulate receptors. For mescaline and its derivatives, understanding the molecular geometry and its influence on receptor interaction is paramount for comprehending their biological effects nanobioletters.com.

While direct theoretical studies detailing the specific receptor activation mechanisms of N-methylmescaline are not extensively detailed in the provided search results, general principles apply. Computational methods can explore how ligand binding induces conformational changes in the receptor. MD simulations, for example, can capture the dynamic transitions of a receptor upon ligand binding, potentially revealing how specific binding modes stabilize active or inactive states nih.govmdpi.com. The critical role of molecular geometry in determining a compound's action, as observed in mescaline derivatives, suggests that theoretical calculations of molecular structure, electronic properties, and conformational preferences are foundational to understanding activation pathways nanobioletters.com. Further theoretical investigations could focus on the energy landscapes associated with receptor conformational changes upon N-methylmescaline binding, providing a deeper mechanistic understanding.

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling is a computational approach that describes the essential three-dimensional arrangement of molecular features required for a ligand to interact with a specific biological target wikipedia.org. This technique is invaluable for understanding structure-activity relationships and designing novel compounds with desired binding properties.

For serotonin receptors, particularly the 5-HT2A receptor, several pharmacophore models have been proposed for antagonists. These models typically feature key elements such as aromatic or hydrophobic moieties, often separated by a specific distance, and a basic amine group drugdesign.orgresearchgate.net. These features are crucial for the molecular recognition process, dictating how ligands bind and elicit a response wikipedia.org.

While specific pharmacophore models for N-methylmescaline are not explicitly detailed, the general models for 5-HT2A ligands provide a framework. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, employing methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for 5-HT2A antagonists mdpi.com. These models can identify critical structural and electronic features responsible for binding affinity and efficacy, guiding the design of new molecules. The application of pharmacophore modeling can help identify novel ligands that interact with the same receptor sites, contributing to drug discovery efforts wikipedia.org.

Compound List

N-Methylmescaline

Mescaline

Shihunine

Tetrahydroxyazepanes

25I-NBOMe

LSD

DMT

DOB

DON

MDMA

Psilocybin

Psilocin

Trichocereine (N,N-dimethylmescaline)

N-acetylmescaline

Advanced Analytical Techniques for N Methylmescaline Characterization in Research

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating N-methylmescaline from complex mixtures, enabling subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized for this purpose.

HPLC, particularly reversed-phase chromatography using C-18 stationary phases, is well-suited for analyzing alkaloids like N-methylmescaline due to their polarity and potential for non-volatile character psu.eduepa.gov. Typical mobile phases involve mixtures of water with methanol (B129727) or acetonitrile, often with pH adjustments psu.edu. Detection can be achieved using UV or fluorescence detectors, with fluorescence offering higher sensitivity for certain derivatized compounds psu.edu. Reported retention times for N-methylmescaline using HPLC can vary depending on the specific column and mobile phase, but approximately 14 minutes has been noted .

GC is also a robust technique for the analysis of N-methylmescaline, especially when coupled with mass spectrometry (GC-MS) psu.edunih.govnih.gov. GC is effective for volatile and semi-volatile compounds, and while N-methylmescaline might require derivatization for optimal GC analysis, it is a common method in forensic laboratories due to its reliability in compound identification psu.edu. Capillary GC columns are standard, providing high separation efficiency psu.edu.

Table 8.1: Chromatographic Separation Parameters for N-Methylmescaline

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Retention Time | Notes / Reference |

| HPLC | C-18 | Methanol/Water or Acetonitrile/Water | UV, Fluorescence | ~14 min | Suitable for alkaloids psu.edu. |

| GC | Capillary Column | Helium (typical carrier gas) | FID, ECD, MS | Not specified in available data | GC-MS is a reliable method for identification psu.edu. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and structural fragments of N-methylmescaline, providing critical identification data . When coupled with chromatographic separation techniques like GC or LC, it forms powerful analytical platforms such as GC-MS and LC-MS/MS.

GC-MS is a cornerstone in forensic and analytical chemistry for its ability to provide both separation and definitive identification through mass spectral fragmentation patterns psu.edu. Electron Ionization (EI) and Chemical Ionization (CI) are common ionization methods used in GC-MS nih.govnih.govnih.gov. The molecular weight of N-methylmescaline is approximately 225.29 g/mol spectrabase.com. Fragmentation patterns, arising from the breakdown of the molecular ion, offer a unique spectral fingerprint that aids in structural confirmation nih.govdocbrown.infochemguide.co.uk. While specific fragmentation pathways for N-methylmescaline are not detailed in the provided snippets, typical fragmentation for amines involves alpha-cleavage of carbon-nitrogen bonds nih.gov.

LC-MS/MS offers enhanced sensitivity and specificity, making it ideal for quantifying N-methylmescaline in complex biological matrices like plasma nih.govbertin-bioreagent.comresearchgate.net. This technique allows for targeted analysis by monitoring specific precursor and product ion transitions, significantly reducing background noise and improving detection limits researchgate.net.

Table 8.2: Mass Spectrometry Techniques for N-Methylmescaline

| Technique | Ionization Method | Key Fragment Ions (m/z) | Notes / Reference |

| GC-MS | EI, CI | Not specified for N-methylmescaline | Molecular ion ~225.29 spectrabase.com. Fragmentation patterns provide structural confirmation . |

| LC-MS/MS | ESI (typical) | Not specified for N-methylmescaline | Used for sensitive determination and quantification nih.govbertin-bioreagent.comresearchgate.net. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of N-methylmescaline, including the arrangement of atoms and functional groups. Both ¹H NMR and ¹³C NMR are crucial for structural elucidation libretexts.orgjchps.comresearchgate.netipb.pt.

¹³C NMR spectroscopy reveals the different carbon environments within the molecule, such as the aromatic carbons, methoxy (B1213986) carbons, and the ethylamine (B1201723) chain carbons, including the N-methyl group spectrabase.comchemistry-chemists.com. ¹H NMR provides information about the number and types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through splitting patterns and coupling constants) libretexts.orgjchps.com. The presence of the N-methyl group, methoxy substituents, and the aromatic ring can be definitively identified and confirmed through characteristic chemical shifts and integration values in ¹H NMR spectra. Standard deuterated solvents like CDCl₃ or DMSO-d₆ are typically used for NMR analysis carlroth.comsigmaaldrich.com.

Table 8.3: NMR Spectroscopy for N-Methylmescaline Structural Elucidation

| Technique | Solvent (Common) | Chemical Shifts (ppm) | Assignment / Notes | Reference |

| ¹³C NMR | CDCl₃, DMSO-d₆ | Not specified in available data | Confirms carbon skeleton and functional groups, including methoxy and N-methyl groups. | spectrabase.comlibretexts.orgjchps.comchemistry-chemists.com |

| ¹H NMR | CDCl₃, DMSO-d₆ | Not specified in available data | Provides information on proton environments, splitting patterns, and integration, aiding in structural confirmation. | libretexts.orgjchps.com |

Infrared (IR) Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present in N-methylmescaline and for providing a unique molecular "fingerprint" for compound identification utdallas.eduphotonics.comeuropa.euredalyc.org. The absorption of IR radiation by molecular bonds causes them to vibrate, and the specific wavelengths absorbed are characteristic of the types of bonds and functional groups present.

The mid-infrared (MIR) region, particularly the fingerprint region (approximately 600-1400 cm⁻¹), contains complex absorption patterns that are unique to each molecule utdallas.eduphotonics.comredalyc.org. Attenuated Total Reflectance (ATR)-IR is a common method for analyzing solid or liquid samples of N-methylmescaline spectrabase.comnih.gov. Expected absorption bands would include those for C-H stretching in the aromatic ring and aliphatic chain (~2800-3100 cm⁻¹), C-O stretching in the methoxy groups, and potentially N-H stretching if the amine is protonated or free libretexts.orgpressbooks.pub.

Table 8.4: Infrared Spectroscopy for N-Methylmescaline Molecular Fingerprinting

| Technique | Absorption Bands (cm⁻¹) | Functional Group Assignment | Notes / Reference |

| ATR-IR | Not specified in available data | Methoxy groups, aromatic ring, N-H, C-H stretching | Provides molecular fingerprinting utdallas.eduphotonics.comeuropa.eu. |

Compound Name Table

| Common Name(s) | Chemical Name |

| N-methylmescaline, NMM, Methylmescaline | N-methyl-3,4,5-trimethoxyphenethylamine |

| Mescaline | 3,4,5-trimethoxyphenethylamine |

| Trichocereine | N,N-dimethylmescaline |

| N-acetylmescaline | N-acetyl-3,4,5-trimethoxyphenethylamine |

| Mescalamphetamine, TMA | 3,4,5-Trimethoxyamphetamine |

| TMPAA | 3,4,5-trimethoxyphenylacetic acid |

| 4-desmethyl mescaline | 3,5-dimethoxy-4-hydroxyphenethylamine |

| Hordenine | N,N-dimethyl-4-hydroxyphenethylamine |

| Pellotine | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline |

| Anhalonine | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline |

| Anhalonidine | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline |

| Lophophorine | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinoline |

Experimental Research Models and Methodologies in N Methylmescaline Investigation

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental tools used to quantify the affinity of a compound, such as N-methylmescaline, for specific biological targets, most notably G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. These assays typically involve the use of radioligands, which are radioactively labeled molecules that bind to receptors.

Methodology: Radioligand displacement assays are a common approach, where a known radioligand is used in the presence of varying concentrations of the test compound (N-methylmescaline) to determine how effectively the test compound competes for binding sites on the receptor nih.gov. By measuring the displacement of the radioligand, researchers can determine the binding affinity of N-methylmescaline, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value nih.gov. Saturation binding studies, another key technique, are used to determine the equilibrium dissociation constant (Kd) of a radioligand, providing a measure of receptor binding affinity nih.gov. These assays are crucial for screening potential ligands and ranking their affinity for various receptor subtypes, including serotonin (e.g., 5-HT2A, 5-HT2B, 5-HT2C), dopamine, and adrenergic receptors wikipedia.orgwikipedia.orgebi.ac.uk.

Research Findings: Studies indicate that N-methylmescaline exhibits weak affinity for serotonin receptors, showing approximately half the affinity of mescaline wikipedia.org. Specifically, N-methylmescaline has an A2 value of 5,250 nM for serotonin receptors, compared to mescaline's A2 value of 2,240 nM wikipedia.org. For comparison, mescaline itself demonstrates a Ki value of 9,400 nM at the 5-HT2A receptor wikipedia.org, while other related compounds, such as scalines and 3C-scalines, show affinities for the 5-HT2A receptor in the range of 150-12,000 nM ebi.ac.uk.

| Compound | Receptor Target | Affinity Metric | Affinity Value (nM) | Reference |

| Mescaline | Serotonin (general) | A2 | 2,240 | wikipedia.org |

| N-methylmescaline | Serotonin (general) | A2 | 5,250 | wikipedia.org |

| Mescaline | 5-HT2A | Ki | 9,400 | wikipedia.org |

| Scalines/3C-scalines | 5-HT2A | Ki | 150-12,000 | ebi.ac.uk |

Cell-Based Functional Assays (e.g., Intracellular Ca2+ Mobilization)

Cell-based functional assays are employed to assess the biological activity of N-methylmescaline by measuring its effects on cellular processes, such as signaling pathways. Intracellular calcium (Ca2+) mobilization is a widely used readout for the activation of G protein-coupled receptors (GPCRs) nih.govcreative-bioarray.com.

Methodology: These assays typically involve loading cells expressing specific receptors with calcium-sensitive fluorescent dyes, such as Fluo-3 or Fluo-4 creative-bioarray.comacs.org. Upon activation of a receptor by a compound like N-methylmescaline, downstream signaling cascades, often involving the phospholipase C pathway, lead to the release of calcium from intracellular stores into the cytoplasm creative-bioarray.com. This increase in intracellular calcium concentration is detected in real-time using automated fluorescence plate readers, such as the Fluorometric Imaging Plate Reader (FLIPR) creative-bioarray.comacs.org. Functional activity and potency are commonly quantified by generating dose-response curves to calculate EC50 (half-maximal effective concentration) values nih.gov.

Research Findings: While specific functional assay results for N-methylmescaline are not detailed in the provided search snippets, the methodologies are well-established for assessing compounds like N-methylmescaline at targets such as serotonin receptors acs.orgacs.org. These assays are critical for determining whether a compound acts as an agonist, antagonist, or partial agonist and for quantifying its potency and efficacy. Studies on related compounds, such as tryptamine (B22526) congeners, have demonstrated functional activity with EC50 values ranging from 7.6 to 63 nM at various 5-HT2 receptor subtypes, often acting as partial agonists acs.org.

| Assay Type | Readout | Common Targets | Key Technologies | Reference |

| Ca2+ Mobilization | Intracellular Ca2+ levels | GPCRs (e.g., 5-HT2A/B/C) | Fluorescent dyes (Fluo-3/4), FLIPR, Biosensors (Aequorin) | creative-bioarray.comacs.org |

| Dose-Response Curves | Compound concentration | Receptor activation/inhibition | Nonlinear regression analysis |

Gene Expression Studies in Model Organisms (e.g., Drosophila buzzatii)

Investigating the impact of N-methylmescaline on gene expression profiles is achieved through studies utilizing model organisms, with Drosophila buzzatii being a notable example in research concerning cactus alkaloids researchgate.netresearchgate.netnih.govresearchgate.net. These studies aim to understand the molecular pathways affected by such compounds.

Methodology: Research involving Drosophila buzzatii typically exposes the organism to cactus extracts or isolated alkaloids, including N-methylmescaline, derived from species like Trichocereus terscheckii researchgate.netresearchgate.netnih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the presence and purity of N-methylmescaline in the experimental samples researchgate.netnih.gov. Subsequently, genome-wide expression data is analyzed, often using RNA sequencing (RNA-Seq), to identify differentially expressed genes (DEGs) in response to the exposure researchgate.netresearchgate.netnih.govresearchgate.netd-nb.info. This allows researchers to map the transcriptional changes induced by N-methylmescaline and related compounds.

Research Findings: Studies using Drosophila buzzatii exposed to cactus alkaloids, including N-methylmescaline, have identified a range of differentially expressed genes researchgate.netresearchgate.netnih.govresearchgate.net. These findings suggest that the organism deploys various genetic mechanisms to cope with alkaloid exposure. The transcriptional responses observed are modulated by these compounds and involve pathways related to detoxification, stress response, redox processes, and developmental mechanisms d-nb.info. Analysis has shown that D. buzzatii exhibits significant transcriptional plasticity in response to alkaloids, indicating a complex genetic adaptation strategy nih.govd-nb.info. The studies highlight numbers of overexpressed and underexpressed genes when the organism is exposed to cactus alkaloids, providing insights into the molecular consequences of such interactions researchgate.netresearchgate.net.

| Model Organism | Exposure | Methodology | Key Findings (General) | Reference |

| Drosophila buzzatii | Cactus alkaloids (incl. N-methylmescaline) | RNA-Seq, GC-MS | Differential gene expression (DEGs), detox/stress response, redox, developmental processes, transcriptional plasticity. | researchgate.netresearchgate.netnih.govresearchgate.netd-nb.info |

Compound List:

N-methylmescaline

Mescaline

Scalines

3C-scalines

Future Directions and Emerging Avenues in N Methylmescaline Research

Complete Elucidation of the Biosynthetic Enzyme Repertoire

The biosynthesis of N-methylmescaline, particularly within its natural sources like cacti such as Lophophora williamsii (peyote), is a complex process involving a series of enzymatic transformations. While the general pathway from L-tyrosine to mescaline has been progressively mapped, the precise identification and characterization of all involved enzymes, especially those responsible for N-methylation and specific hydroxylations, are ongoing endeavors.

Research has identified key steps, including the conversion of L-tyrosine to L-DOPA, followed by decarboxylation to dopamine (B1211576). Dopamine then undergoes O-methylation to form 3-methoxytyramine. A crucial, yet uncharacterized, 5-hydroxylase is predicted to convert 3-methoxytyramine into 3-methoxy-4,5-dihydroxy-phenethylamine. Subsequent O-methylation steps lead to mescaline. N-methylmescaline can be formed through the N-methylation of mescaline or potentially earlier intermediates sebiology.orgresearchgate.netresearchgate.netresearchgate.net.

A significant advancement in this area is the identification of an N-methyltransferase enzyme, designated LwNMT (formerly LwOMT3) in Lophophora williamsii. This enzyme exhibits broad substrate specificity and has been shown to catalyze the N-methylation of phenethylamine (B48288) intermediates, thus potentially producing N-methylated derivatives like N-methylmescaline sebiology.org. The complete characterization of this enzyme and other potential N-methyltransferases, alongside the identification of the elusive 5-hydroxylase, is critical for a comprehensive understanding of NMM's natural production. Such insights are foundational for developing synthetic biosystems for NMM production and for understanding its role in plant secondary metabolism sebiology.org.

Table 1: Key Intermediates and Enzymes in N-Methylmescaline Biosynthesis

| Step | Precursor/Intermediate | Product | Key Enzyme(s) Identified/Predicted | Notes |

| 1 | L-tyrosine | L-DOPA | L-tyrosine 3-hydroxylase (e.g., LwCYP76AD subfamily) | sebiology.orgresearchgate.net |

| 2 | L-DOPA | Dopamine | Decarboxylase | sebiology.orgresearchgate.netresearchgate.net |

| 3 | Dopamine | 3-methoxytyramine | 3-O-methyltransferase | sebiology.orgresearchgate.netresearchgate.net |

| 4 | 3-methoxytyramine | 3-methoxy-4,5-dihydroxy-phenethylamine (PEA) | Uncharacterized 5-hydroxylase | Crucial step, enzyme yet to be identified sebiology.orgresearchgate.net |

| 5 | PEA | Mescaline | O-methyltransferases | Sequential O-methylation at positions 5 and 4 sebiology.orgresearchgate.netresearchgate.net |

| 6 | Mescaline (or intermediates) | N-Methylmescaline | N-methyltransferase (e.g., LwNMT) | Identified enzyme with broad substrate specificity sebiology.orgresearchgate.net |

Deeper Exploration of N-Methylmescaline's Potential as a Pharmacological Chaperone

Recent research has highlighted N-methylmescaline's potential role as a pharmacological chaperone, particularly in the context of neurodegenerative diseases. Pharmacological chaperones are small molecules that can bind to misfolded proteins, stabilizing their correct three-dimensional structure and restoring their function. Studies have investigated N-methylmescaline as a candidate for treating conditions linked to protein misfolding, such as Gaucher's disease and Parkinson's disease, where the enzyme β-glucocerebrosidase (GCase) plays a critical role.

Computational studies, including docking and molecular dynamics (MD) simulations, have demonstrated that N-methylmescaline exhibits significant binding affinity to GCase. These simulations suggest that N-methylmescaline forms stable binding conformations with the GCase active site, indicating its suitability for promoting correct protein folding ebi.ac.uknih.govcore.ac.ukresearchgate.netnih.gov. In comparative analyses, N-methylmescaline and another compound, shihunine, retrieved from traditional Chinese medicine databases, showed higher binding ability and more stable conformations compared to tetrahydroxyazepanes, which displayed greater ligand migration and reduced hydrogen bond stability ebi.ac.uknih.govcore.ac.ukresearchgate.netnih.gov.

These findings position N-methylmescaline as a promising lead compound for the development of pharmacological chaperones. Its favorable drug-like properties and moderate blood-brain barrier penetration further support its potential as a therapeutic agent for central nervous system disorders nih.gov. Further in vitro and in vivo studies are warranted to validate these computational findings and explore the therapeutic efficacy of N-methylmescaline in models of GCase deficiency and related neurodegenerative conditions.

Table 2: Comparative Binding and Stability of Potential GCase Pharmacological Chaperones

| Compound | Binding Ability to GCase | Binding Conformation Stability (MD Simulation) | Ligand Migration Potential | H-bonds Stability | Potential Role |

| N-Methylmescaline | High | Stable | Low | Stable | Potential Chaperone ebi.ac.uknih.govcore.ac.ukresearchgate.netnih.gov |

| Shihunine | High | Stable | Low | Stable | Potential Chaperone ebi.ac.uknih.govcore.ac.ukresearchgate.netnih.gov |

| Tetrahydroxyazepanes | Moderate/Lower | Less Stable | High | Decreased | Less Promising ebi.ac.uknih.govcore.ac.ukresearchgate.netnih.gov |

Investigation of Novel Molecular Targets and Signaling Pathways Beyond Serotonergic Receptors

The primary pharmacological action of mescaline, and by extension its analogues like N-methylmescaline, is understood to be mediated through its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype wikipedia.orgebi.ac.ukwikipedia.orgmdpi.comnih.gov. Mescaline acts as a partial agonist at these receptors, which is believed to underlie its psychedelic effects. While mescaline also exhibits affinity for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C) and some adrenergic receptors, its affinity for most non-serotonergic targets is generally low ebi.ac.ukwikipedia.orgmdpi.comnih.gov.

Specific research on N-methylmescaline indicates it possesses weaker affinity for serotonin receptors compared to mescaline, showing approximately half the affinity for 5-HT2A receptors wikipedia.org. Furthermore, N-methylmescaline failed to significantly substitute for mescaline in rodent drug discrimination tests, suggesting potential differences in its functional activity or downstream signaling compared to its parent compound wikipedia.org.

Given these findings, a critical future direction involves a deeper exploration of N-methylmescaline's molecular targets and signaling pathways that extend beyond the well-established serotonergic system. While current data primarily implicates serotonergic receptors, the observed differences in affinity and functional activity compared to mescaline warrant investigation into potential interactions with other receptor families, ion channels, or intracellular signaling cascades. Understanding these interactions could reveal novel therapeutic applications or unique pharmacological profiles for N-methylmescaline, potentially independent of its serotonergic activity. Research into the broader receptor binding profiles and downstream effects of N-methylmescaline is essential to fully characterize its pharmacological landscape.

Table 3: Comparative Serotonin Receptor Affinity (Mescaline vs. N-Methylmescaline)

| Receptor Subtype | Mescaline Affinity (A2, nM) | N-Methylmescaline Affinity (A2, nM) | Relative Affinity |

| 5-HT2A | 2,240 | 5,250 | NMM ~ 0.5x Mescaline |

| 5-HT2B | >20,000 | Data not specified | |

| 5-HT1A | Similar concentration range | Data not specified | |

| 5-HT2C | Data not specified | Data not specified |

Note: Data primarily from reference wikipedia.org for 5-HT2A. Other receptor data for mescaline are from broader literature ebi.ac.ukwikipedia.orgmdpi.comnih.gov.

Development of N-Methylmescaline as a Chemical Biology Probe

Chemical probes are indispensable tools in modern biomedical research, serving as well-characterized small molecules with defined selectivity and affinity for specific biological targets. They are crucial for validating drug targets, elucidating protein function, studying cellular pathways, and advancing our understanding of disease mechanisms nih.govmdpi.comrsc.orgrjeid.com. The development of a chemical probe typically involves rigorous characterization of its potency, selectivity, specificity, and pharmacokinetic properties.

While there is currently no explicit mention in the literature of N-methylmescaline being developed or utilized as a chemical biology probe, its chemical structure and known biological interactions present a potential foundation for such development. Its affinity for certain serotonin receptors, albeit weaker than mescaline, could be further explored for probe applications targeting these receptors. Furthermore, its role in the biosynthetic pathway of mescaline, and its potential involvement in plant metabolism, might offer opportunities for developing probes to study these specific enzymatic processes.

Future research could focus on systematically characterizing N-methylmescaline's binding profile across a wider array of biological targets, including receptors, enzymes, and transporters, to identify any unique selectivities. If N-methylmescaline demonstrates high affinity and selectivity for a particular target, it could be chemically modified (e.g., by incorporating fluorescent tags, biotinylation, or photoreactive groups) to create advanced chemical probes. Such probes would be invaluable for in-cell imaging, target engagement studies, and identifying novel protein-protein interactions, thereby expanding its utility beyond its current pharmacological context and contributing to the broader field of chemical biology.

Compound Name List:

N-Methylmescaline (NMM)

Mescaline

L-tyrosine

L-DOPA

Dopamine

3-methoxytyramine

3-methoxy-4,5-dihydroxy-phenethylamine (PEA)

LwNMT (formerly LwOMT3)

Shihunine

Tetrahydroxyazepanes

Q & A

(Basic) What are the established methods for synthesizing N-methyl mescaline, and how can researchers ensure compound purity?

Methodological Answer:

- Synthesis Protocol : Start with mescaline as the precursor. Use reductive alkylation with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) to introduce the N-methyl group .

- Characterization : Confirm identity via -NMR (look for N–CH peak at ~2.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H] .

- Purity Validation : Use HPLC with a C18 column (mobile phase: 70% methanol/30% ammonium acetate buffer) and UV detection at 280 nm. Purity ≥95% is acceptable for pharmacological studies .

(Advanced) How can researchers resolve discrepancies in mescaline quantification across HPLC, GC-MS, and immunological assays?

Methodological Answer:

- Cross-Validation : Compare results from:

- HPLC : Retention time (~14 min) and calibration curve (4.59–73.3 μg/mL, R ≥ 0.999) .

- GC-MS : Electron ionization (70 eV) with NIST library matching for fragmentation patterns .

- ELISA : Use antibodies specific to the 3,4,5-trimethoxyphenyl group; validate against HPLC to address cross-reactivity with N-methyl analogs .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-method bias and ANOVA for batch variability .

(Basic) What pharmacological models are appropriate for studying N-methyl mescaline’s effects?

Methodological Answer:

- In Vitro : Serotonin receptor (5-HT) binding assays using radiolabeled ligands (e.g., -ketanserin). Report IC values with 95% confidence intervals .

- In Vivo : Rodent behavioral models (e.g., head-twitch response in mice) with positive controls (e.g., LSD). Dose range: 5–20 mg/kg (i.p.), adjusted for bioavailability differences .

(Advanced) How can spectroscopic methods differentiate N-methyl mescaline from structural analogs like N,N-dimethyl mescaline?

Methodological Answer:

- NMR : Primary amines (mescaline) show broad NH peaks (~1.5 ppm) absent in N-methyl derivatives. N–CH groups appear as singlets in -NMR .

- Mass Spectrometry : N-methyl analogs exhibit fragmentation loss of CH (15 Da), while N,N-dimethyl analogs lose 30 Da (CH) .

- Infrared (IR) : Primary amines show N–H stretches (~3350 cm); tertiary amines (N,N-dimethyl) lack these bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.